molecular formula C16H28N4O9 B1681558 Schizokinen CAS No. 35418-52-1

Schizokinen

Cat. No.: B1681558
CAS No.: 35418-52-1
M. Wt: 420.41 g/mol
InChI Key: YILWWVUXGMGOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schizokinen is a hydroxamic acid resulting from the formal condensation of the primary amino group of N-(3-aminopropyl)-N-hydroxyacetamide with the carboxy groups at positions 1 and 3 of citric acid. It is a siderophore originally produced by Bacillus megaterium and Anabaena species. It has a role as a siderophore and a bacterial metabolite. It is a hydroxamic acid and a 2-hydroxy carboxylic acid. It derives from a citric acid.

Properties

CAS No.

35418-52-1

Molecular Formula

C16H28N4O9

Molecular Weight

420.41 g/mol

IUPAC Name

4-[3-[acetyl(hydroxy)amino]propylamino]-2-[2-[3-[acetyl(hydroxy)amino]propylamino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C16H28N4O9/c1-11(21)19(28)7-3-5-17-13(23)9-16(27,15(25)26)10-14(24)18-6-4-8-20(29)12(2)22/h27-29H,3-10H2,1-2H3,(H,17,23)(H,18,24)(H,25,26)

InChI Key

YILWWVUXGMGOAM-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCNC(=O)CC(CC(=O)NCCCN(C(=O)C)O)(C(=O)O)O)O

Canonical SMILES

CC(=O)N(CCCNC(=O)CC(CC(=O)NCCCN(C(=O)C)O)(C(=O)O)O)O

Appearance

Solid powder

35418-52-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Schizokinen; 3-[3-(Acetylhydroxyamino)propylcarbamoyl]-2-[3-(acetylhydroxyamino)propylcarbamoylmethyl]-2-hydroxypropionic acid; 4-[[3-(Acetylhydroxyamino)propyl]amino]-2-[2-[[3-(acetylhydroxyamino)propyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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